DHFR Binding Affinity (Ki)
Aminopterine demonstrates a stronger binding affinity for human dihydrofolate reductase (DHFR) than methotrexate, as evidenced by a lower Ki value. In a head-to-head comparison using recombinant human DHFR in a spectrophotometric assay, the Ki of aminopterine was 3.7 pM, compared to 4.8 pM for methotrexate [1]. This 23% lower Ki indicates tighter enzyme binding by aminopterine under identical conditions.
| Evidence Dimension | Inhibition constant (Ki) for human dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | 3.7 pM |
| Comparator Or Baseline | Methotrexate (MTX): 4.8 pM |
| Quantified Difference | Aminopterine Ki is 23% lower (3.7 vs. 4.8 pM) |
| Conditions | Spectrophotometric assay of DHFR-catalyzed reduction of dihydrofolate in the presence of NADPH using recombinant human DHFR [1] |
Why This Matters
For researchers investigating structure-activity relationships or designing high-potency DHFR inhibitors, aminopterine serves as a benchmark for tighter enzyme binding, making it a superior starting point for lead optimization in antifolate development.
- [1] Wright JE, Yurasek GK, Chen YN, Rosowsky A. Further studies on the interaction of nonpolyglutamatable aminopterin analogs with dihydrofolate reductase and the reduced folate carrier as determinants of in vitro antitumor activity. Biochem Pharmacol. 2003;65(9):1427-1433. View Source
